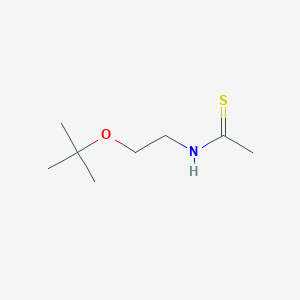

n-(2-Tert-butoxyethyl)thioacetamide

Descripción

N-(2-Tert-butoxyethyl)thioacetamide is a thioacetamide derivative characterized by a tert-butoxyethyl group (-CH₂CH₂-O-tert-butyl) attached to the nitrogen atom of the thioacetamide backbone (structure: CH₃C(S)NH-CH₂CH₂-O-C(CH₃)₃). Thioacetamides are broadly utilized in organic synthesis, polymer chemistry, and pharmaceuticals, but their toxicity profiles often necessitate structural modifications for safer use .

Propiedades

Fórmula molecular |

C8H17NOS |

|---|---|

Peso molecular |

175.29 g/mol |

Nombre IUPAC |

N-[2-[(2-methylpropan-2-yl)oxy]ethyl]ethanethioamide |

InChI |

InChI=1S/C8H17NOS/c1-7(11)9-5-6-10-8(2,3)4/h5-6H2,1-4H3,(H,9,11) |

Clave InChI |

CJHJCNYPRPUCRS-UHFFFAOYSA-N |

SMILES canónico |

CC(=S)NCCOC(C)(C)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis compare N-(2-Tert-butoxyethyl)thioacetamide with structurally or functionally related compounds, emphasizing molecular properties, toxicity, and applications.

Key Comparative Insights:

Structural Modifications and Toxicity: Thioacetamide’s hepatotoxicity and carcinogenicity are linked to metabolic activation by hepatic mixed-function oxidases, producing reactive metabolites like thioacetamide sulfine . Structural analogs with bulky substituents (e.g., tert-butyl groups) may alter metabolic pathways.

Solubility and Reactivity: Thioacetamide’s high water solubility facilitates its use in aqueous reactions but also contributes to systemic toxicity . In contrast, tert-butyl-substituted derivatives (e.g., 2-(2-Tert-butylphenoxy)thioacetamide) likely exhibit increased lipophilicity, enhancing compatibility with organic solvents and polymer matrices .

Applications :

- Thioacetamide is widely used as a vulcanizing agent and analytical reagent . Derivatives like N-(2-Methyl-benzothiazol-6-yl)thioacetamide are employed in electrochemical sensors for metal ion detection , while benzhydryl thioacetamide serves as a high-purity specialty chemical . N-(2-Tert-butoxyethyl)thioacetamide may find applications in controlled-release drug delivery systems due to its hydrolytically stable tert-butoxyethyl group.

Synthetic Utility :

- Thioacetamide derivatives are key intermediates in heterocyclic synthesis. For instance, X-ray diffraction studies of structurally similar thiadiazole-triazine hybrids highlight their role in constructing complex pharmacophores .

Research Findings and Mechanistic Considerations

- Metabolic Activation : Thioacetamide requires cytochrome P450-mediated conversion to thioacetamide sulfine for toxicity, a process inhibited by antioxidants and enzyme inhibitors (e.g., SKF 525-A) . Structural analogs with electron-withdrawing or bulky groups may slow this activation.

- Cataractogenesis : Chronic thioacetamide exposure causes lens epithelial proliferation in rainbow trout, suggesting ocular toxicity risks . Substituted derivatives might mitigate such effects through reduced bioavailability.

- Coordination Chemistry : N-tert-butyl-2-chloroacetamide demonstrates utility in synthesizing metal-ligand complexes, implying that N-(2-Tert-butoxyethyl)thioacetamide could similarly act as a chelating agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.